1-(azepan-1-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylethanone
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Overview
Description
1-(azepan-1-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylethanone is a complex organic compound that features a combination of azepane, benzimidazole, and ethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the ethyl group: Alkylation of the benzimidazole core using ethyl halides in the presence of a base.
Attachment of the azepane ring: This step may involve nucleophilic substitution reactions where the azepane ring is introduced.
Formation of the sulfanylethanone linkage: This can be done by reacting the intermediate with a suitable thiol and an acylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylethanone linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The azepane and benzimidazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halides, acids, or bases depending on the specific substitution reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylethanone would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(azepan-1-yl)-2-(benzimidazol-2-yl)sulfanylethanone: Lacks the ethyl group, which might affect its chemical properties and biological activity.
1-(piperidin-1-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylethanone: Contains a piperidine ring instead of an azepane ring, which could influence its reactivity and interactions.
1-(azepan-1-yl)-2-(1-methylbenzimidazol-2-yl)sulfanylethanone: Has a methyl group instead of an ethyl group, potentially altering its pharmacokinetics and dynamics.
Uniqueness
1-(azepan-1-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylethanone is unique due to the specific combination of functional groups and rings, which can impart distinct chemical and biological properties. Its uniqueness lies in the potential synergistic effects of these groups, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-2-20-15-10-6-5-9-14(15)18-17(20)22-13-16(21)19-11-7-3-4-8-12-19/h5-6,9-10H,2-4,7-8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZNOCARJCKKCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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